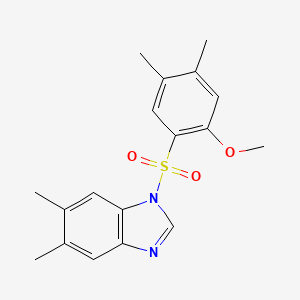

![molecular formula C18H20N4O2S2 B2535084 2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034227-64-8](/img/structure/B2535084.png)

2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is related to the benzo[d]thiazol-2-ylthio and pyrazol-4-yl groups . It has been mentioned in the context of fluorescence emission and as a key material for making naphthalene .

Synthesis Analysis

The compound has been synthesized and characterized using spectral studies . It’s also related to the Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using NMR (1 H and 13 C) spectroscopy, high-resolution mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The compound has been involved in reactions that exhibit good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also showed good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .Physical And Chemical Properties Analysis

The compound has good thermal stability and electrochemical stability . It exhibits green emission in solution and solid thin films due to the ESIPT characteristic .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide”:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that its benzothiazole moiety can disrupt microbial cell walls and inhibit the growth of bacteria and fungi. This makes it a potential candidate for developing new antibiotics and antifungal agents .

Anticancer Properties

Studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer activity. The compound can induce apoptosis in cancer cells and inhibit tumor growth. Its ability to target specific cancer cell lines while sparing normal cells is particularly noteworthy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties can be exploited to develop new materials with specific functionalities, such as sensors, catalysts, or electronic devices. Research in this area is still emerging, but the compound’s versatility offers exciting possibilities.

These applications highlight the compound’s versatility and potential in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c23-17(12-25-18-21-15-6-1-2-7-16(15)26-18)20-13-9-19-22(10-13)11-14-5-3-4-8-24-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXORHLUFHAIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-3-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2535001.png)

![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)

![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)

![5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2535004.png)

![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)

![N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2535014.png)

![5-[(2-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2535015.png)